[5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone,5,5'-dihydroxy-, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: is a complex organic compound characterized by its bipyrimidine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyrimidine Core: The initial step involves the coupling of two pyrimidine rings. This can be achieved through a condensation reaction using appropriate precursors under controlled conditions.
Hydration: The final step involves the addition of water molecules to form the dihydrate compound. This is typically achieved by crystallization from an aqueous solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Ensuring optimal reaction conditions (temperature, pressure, pH) to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Controls: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyrimidine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which [5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups and bipyrimidine core play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate: can be compared with other bipyrimidine derivatives:
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’-hexone: Lacks hydroxyl groups, resulting in different chemical reactivity and applications.
[5,5’-Bipyrimidine]-2,2’,4,4’,6,6’-tetraone:
The presence of hydroxyl groups in [5,5’-Bipyrimidine]-2,2’,4,4’,6,6’(1H,1’H,3H,3’H,5H,5’H)-hexone,5,5’-dihydroxy-, dihydrate makes it unique, providing specific reactivity and binding capabilities that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8.H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFRHQRCIYXQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.